Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate
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Overview
Description
Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate typically involves the bromination and fluorination of pyridine derivatives. One common method starts with the bromination of 2-fluoropyridine, followed by esterification with methyl acetate. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate
- Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate
- Methyl 2-(6-fluoropyridin-2-yl)acetate
Uniqueness
Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChI Key |
CSGUUQWFDCVWFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Br)F |
Origin of Product |
United States |
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